molecular formula C5H12Cl2N2 B2583755 2,5-Diazabicyclo[4.1.0]heptane CAS No. 87640-95-7

2,5-Diazabicyclo[4.1.0]heptane

Cat. No.: B2583755
CAS No.: 87640-95-7
M. Wt: 171.07
InChI Key: DXHYSGZDWYNCIO-UHFFFAOYSA-N
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Description

2,5-Diazabicyclo[4.1.0]heptane is a heterocyclic compound with the molecular formula C5H10N2. It has an average mass of 98.146 Da and a monoisotopic mass of 98.084396 Da .


Synthesis Analysis

The synthesis of this compound, substituted on nitrogen, has been achieved by the reaction of the disodium or dipotassium salt of cis-1,2-(arenesulfonamido)cyclopropane with ethylene bromide . Another study reported a photoinduced decarbonylative rearrangement of diazabicyclo[2.2.2]octenone in the facile synthesis of a functionalized diazabicyclo[4.1.0]heptene skeleton .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring fused onto a piperazine ring . The 1H magnetic resonance spectrum demonstrated that this bicyclic system exists as a mixture of interconverting enantiomeric half-chair conformers .


Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 181.6±8.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C. It has an enthalpy of vaporization of 41.8±3.0 kJ/mol and a flash point of 85.3±10.2 °C. The index of refraction is 1.484, and it has a molar refractivity of 27.8±0.3 cm3 .

Scientific Research Applications

Synthesis and Chemical Structure

2,5-Diazabicyclo[4.1.0]heptane (DBH) is notably used in medicinal chemistry and pharmaceutical research. Beinat et al. (2013) developed a practical synthesis method for DBH, highlighting its extensive application in these fields (Beinat, C., Banister, S., McErlean, C., & Kassiou, M., 2013). Majchrzak et al. (1983) achieved the synthesis of a new heterocyclic system of this compound, substituted on nitrogen, elucidating its structural properties (Majchrzak, M., Kotelko, A., & Lambert, J. B., 1983).

Crystallographic and Conformational Analysis

Britvin and Rumyantsev (2017) characterized the molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring for the first time, providing insight into its crystallographic properties (Britvin, S., & Rumyantsev, A., 2017).

Pharmacological Applications

Taylor et al. (2010) described 2,5-diazabicyclo[4.1.0]heptanes as modified piperazine analogues and synthesized an analogue of the antibacterial Ciprofloxacin, demonstrating similar antibacterial activity to the parent drug (Taylor, R., Twin, H., Wen, W.-Y., Mallot, R. J., Lough, A., Gray-Owen, S., & Batey, R., 2010).

Synthesis of Derivatives and Analogs

The synthesis of DBH derivatives has been a focus in chemical research, with Yakovlev et al. (2000) proposing a new method for synthesizing substituted DBHs (Yakovlev, M., Lobanov, P. S., & Potekhin, A. A., 2000). Additionally, Laskar et al. (2018) synthesized Michael adducts of 2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate with nitrostyrenes, showing significant antiproliferative activity against human cervical cancer cell lines (Laskar, S., Sánchez-Sánchez, L., Flores, S. M., López-Muñoz, H., Escobar-Sánchez, M. L., López-Ortíz, M., Hernández-Rodríguez, M., & Regla, I., 2018).

Safety and Hazards

The safety data sheet for a related compound, tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2,5-diazabicyclo[4.1.0]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-2-7-5-3-4(5)6-1/h4-7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFKWIFQISXKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2CC2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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